4-(2-Bromophenoxymethyl)benzoic acid
Description
4-(2-Bromophenoxymethyl)benzoic acid is a brominated aromatic compound characterized by a benzoic acid core substituted with a 2-bromophenoxymethyl group at the para position. This structural motif combines the carboxylic acid functionality with a brominated aryl ether, making it a versatile intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
4-[(2-bromophenoxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-3-1-2-4-13(12)18-9-10-5-7-11(8-6-10)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOSIENOPSGTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342845 | |
| Record name | 4-(2-bromophenoxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364610-26-4 | |
| Record name | 4-(2-bromophenoxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-bromophenoxymethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenoxymethyl)benzoic acid typically involves the following steps:
Bromination of Phenol: The initial step involves the bromination of phenol to produce 2-bromophenol. This reaction is usually carried out using bromine in the presence of a suitable solvent like acetic acid.
Formation of 2-Bromophenoxymethyl Chloride: The next step involves the reaction of 2-bromophenol with formaldehyde and hydrochloric acid to form 2-bromophenoxymethyl chloride.
Coupling with Benzoic Acid: Finally, 2-bromophenoxymethyl chloride is reacted with benzoic acid in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenoxymethyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The benzylic position (the carbon adjacent to the aromatic ring) can undergo oxidation to form carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to reduce the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Major products include benzoic acid derivatives.
Reduction: Products include alcohols or dehalogenated compounds.
Scientific Research Applications
4-(2-Bromophenoxymethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenoxymethyl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the phenoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Insights
- Electron Effects: The 2-bromophenoxymethyl group in the target compound provides steric bulk and moderate electron-withdrawing effects, which may influence its acidity (pKa of the carboxylic acid) compared to sulfonyl or amino-substituted analogs .
- Synthetic Utility: Unlike hydrazide or ester derivatives (e.g., benzohydrazides in ), the free carboxylic acid group in this compound facilitates direct conjugation with amines or alcohols, broadening its utility in drug design.
Physicochemical Properties
- Solubility: The phenoxymethyl group likely reduces water solubility compared to sulfonated analogs (e.g., 4-[(4-bromophenyl)sulfonyl]benzoic acid), which are more polar due to the sulfonyl moiety .
- Melting Points: Bromine atoms generally increase melting points via halogen bonding. However, the flexible ether linkage in the target compound may lower its melting point relative to rigid derivatives like 2-amino-4-bromobenzoic acid .
Biological Activity
4-(2-Bromophenoxymethyl)benzoic acid (CAS No. 364610-26-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound consists of a benzoic acid moiety substituted with a bromophenoxy group. Its structural formula can be represented as follows:
This structure contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cellular functions, potentially affecting metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacteria and fungi, making it a candidate for further research in antibiotic development.
- Cell Signaling Modulation : It may influence cell signaling pathways, thereby affecting gene expression and cellular responses to stimuli.
Antimicrobial Effects
Research indicates that this compound has significant antimicrobial activity. A study conducted on various mycobacteria demonstrated that derivatives of benzoic acid, including this compound, can inhibit bacterial growth effectively. The study revealed that the presence of the bromine atom enhances the compound's antimicrobial efficacy compared to non-brominated analogs .
Cytotoxicity and Cell Viability
In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. Results showed varying degrees of cytotoxicity depending on concentration and exposure time. At lower concentrations, the compound promoted cell viability, while higher doses resulted in significant cell death. This biphasic response highlights the importance of dosage in therapeutic applications.
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting promising potential as an antimicrobial agent. Further investigations into its mechanism revealed that it disrupts bacterial cell wall synthesis, leading to cell lysis.
Case Study 2: Cytotoxicity Assessment
In a controlled study involving human cancer cell lines (e.g., HeLa and MCF-7), researchers treated cells with varying concentrations of this compound. The findings indicated that at concentrations above 50 µg/mL, there was a marked decrease in cell viability due to apoptosis. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic changes.
Comparative Analysis of Biological Activity
| Parameter | This compound | Other Benzoic Acid Derivatives |
|---|---|---|
| Antimicrobial Activity | Moderate to high against specific bacteria | Varies widely |
| Cytotoxicity | Dose-dependent; significant at high doses | Generally lower than brominated variants |
| Mechanism of Action | Enzyme inhibition; cell wall disruption | Varies; often less specific |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
